molecular formula C9H12N2O2S2 B13724356 S-(Pyridin-2-ylthio)-L-homocysteine

S-(Pyridin-2-ylthio)-L-homocysteine

Cat. No.: B13724356
M. Wt: 244.3 g/mol
InChI Key: GTLHBJXBRTWZLG-ZETCQYMHSA-N
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Description

(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a compound that features a unique structure with a disulfide bond linking a pyridine ring to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and an amino acid. One common method involves the reaction of 2-mercaptopyridine with an amino acid derivative under oxidative conditions to form the disulfide bond . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reduced to form thiols, which can then participate in further chemical reactions . The compound’s molecular targets and pathways are still under investigation, but its redox properties suggest potential interactions with cellular redox systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with disulfide bonds, such as cystine, and pyridine derivatives with disulfide linkages .

Uniqueness

What sets (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid apart is its unique combination of an amino acid backbone with a pyridine-disulfide moiety. This structure imparts distinct redox properties and potential biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

(2S)-2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid

InChI

InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13)/t7-/m0/s1

InChI Key

GTLHBJXBRTWZLG-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)SSCC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)SSCCC(C(=O)O)N

Origin of Product

United States

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